3-Methyl-6-(pyrrolidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
1-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}PYRROLIDINE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring fused with a phthalazine moiety and a pyrrolidine ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 1-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}PYRROLIDINE typically involves multiple steps, starting with the preparation of the triazole and phthalazine precursors. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring . The pyrrolidine ring is then introduced through a series of substitution reactions. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound readily undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common reagents used in these reactions include dichloromethane, triethylamine, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}PYRROLIDINE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}PYRROLIDINE involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of carbonic anhydrase and cholinesterase, which are important targets in the treatment of various diseases . The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity.
Comparison with Similar Compounds
1-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}PYRROLIDINE can be compared with other similar compounds, such as:
3-METHYL-1,2,4-TRIAZOLO[3,4-A]PHTHALAZINE: This compound shares a similar triazole-phthalazine structure but lacks the pyrrolidine ring, which may affect its biological activity and chemical properties.
1,2,4-TRIAZOLO[3,4-B]THIADIAZINE: Another heterocyclic compound with a triazole ring, but fused with a thiadiazine moiety instead of phthalazine.
The uniqueness of 1-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}PYRROLIDINE lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15N5 |
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Molecular Weight |
253.30 g/mol |
IUPAC Name |
3-methyl-6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C14H15N5/c1-10-15-16-13-11-6-2-3-7-12(11)14(17-19(10)13)18-8-4-5-9-18/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
GHQQTQQTYQJHAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)N4CCCC4 |
Origin of Product |
United States |
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